3,4-Difluorostyrene
Overview
Description
3,4-Difluorostyrene is an organic compound with the molecular formula C8H6F2 It is a derivative of styrene where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions
Mechanism of Action
Target of Action
3,4-Difluorostyrene is a building block used in the synthesis of various chemical compounds . .
Mode of Action
It is primarily used as a building block in chemical synthesis .
Biochemical Pathways
This compound has been used to prepare pyrazole derivatives as JNK inhibitors . The JNK pathway is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to store this compound at 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluorostyrene can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with a Wittig reagent, such as triphenylphosphonium methylide, under basic conditions to yield this compound . Another method involves the dehydrohalogenation of 3,4-difluorobenzyl chloride using a strong base like potassium tert-butoxide .
Industrial Production Methods: In industrial settings, this compound is typically produced through the dehydrohalogenation of 3,4-difluorobenzyl chloride. This process involves heating the starting material with a strong base under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorostyrene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products:
Oxidation: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluoroethylbenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Difluorostyrene has numerous applications in scientific research:
Comparison with Similar Compounds
3,4-Dichlorostyrene: Similar in structure but with chlorine atoms instead of fluorine.
3,4-Dibromostyrene: Contains bromine atoms instead of fluorine.
3,4-Difluorobenzaldehyde: A precursor in the synthesis of 3,4-difluorostyrene.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms are highly electronegative, which can enhance the compound’s reactivity and stability. Additionally, the fluorine atoms can influence the compound’s biological activity, making it a valuable building block in drug discovery and development .
Properties
IUPAC Name |
4-ethenyl-1,2-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKZWIGZODEBDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607963 | |
Record name | 4-Ethenyl-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-03-8 | |
Record name | 4-Ethenyl-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIFLUOROSTYRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using biocatalysis for synthesizing the cyclopropane precursor of ticagrelor compared to traditional chemical methods?
A1: Traditional chemical synthesis of ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate, a key cyclopropane intermediate for ticagrelor, often involves multiple steps and can be inefficient. [] Biocatalysis, specifically utilizing engineered enzymes, offers a more sustainable and efficient alternative. [] Researchers successfully engineered the truncated globin from Bacillus subtilis to catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate. [] This enzymatic approach achieved a high yield (79%) of the desired product with excellent diastereoselectivity (>99% dr) and enantioselectivity (98% ee) in a single step. [] This highlights the potential of biocatalysis for greener and more selective synthesis of pharmaceutical intermediates.
Q2: Can you describe a novel synthetic route for producing (1R,2S)-1-cyano-2-(3,4-difluorophenyl)cyclopropane that avoids using chiral starting materials?
A2: A new synthetic pathway for (1R,2S)-1-cyano-2-(3,4-difluorophenyl)cyclopropane utilizes a two-step process. [] First, this compound reacts with hydrogen peroxide in the presence of (S)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a catalyst to yield (2S)-2-(3,4-difluorophenyl)ethylene oxide. [] This intermediate then reacts with diethyl cyanomethylphosphonate in 1,4-dioxane under alkaline conditions to produce the desired (1R,2S)-1-cyano-2-(3,4-difluorophenyl)cyclopropane. [] This method bypasses the need for expensive chiral starting materials, leading to a more cost-effective process with high overall yield and excellent three-dimensional selectivity. []
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